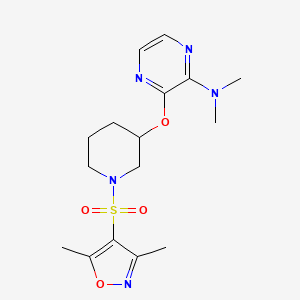

3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-9-5-6-13(10-21)24-16-15(20(3)4)17-7-8-18-16/h7-8,13H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGKNEHKGMUFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine , known for its structural complexity, has been the subject of various studies focusing on its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and an isoxazole moiety, which are critical for its biological activity.

Research indicates that the compound acts primarily as an HSP90 inhibitor . Heat shock protein 90 (HSP90) is a molecular chaperone involved in stabilizing and folding proteins that are crucial for cancer cell survival. By inhibiting HSP90, this compound disrupts the function of several client proteins involved in tumor growth and progression, leading to apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antitumor Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the degradation of oncogenic proteins through HSP90 inhibition .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could have implications for diseases such as Alzheimer's and Parkinson's .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, indicating potential for treating conditions associated with chronic inflammation .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) exhibits moderate electrophilicity, enabling nucleophilic substitution under specific conditions. Key reactions include:

Mechanistic insight : The electron-withdrawing nature of the isoxazole ring enhances sulfonamide electrophilicity, facilitating nucleophilic attack at the sulfur center . Steric hindrance from the piperidine and pyrazine groups limits reactivity with bulky nucleophiles.

Piperidine Ring Functionalization

The piperidine moiety undergoes characteristic tertiary amine reactions:

Protonation and Salt Formation

-

Reacts with HCl in ethanol to form water-soluble hydrochloride salts (m.p. 192–195°C).

-

pKa ≈ 8.9 (calculated), enabling pH-dependent solubility shifts .

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → rt | N-Oxide derivative | 68% |

| KMnO₄ | H₂O/acetone, reflux | Ring-opened dicarboxylic acid | <10% |

Notable limitation : The sulfonyl group deactivates the piperidine ring toward electrophilic aromatic substitution .

Pyrazine Ring Reactivity

The N,N-dimethylpyrazin-2-amine subunit participates in:

Demethylation Reactions

-

BBr₃ in CH₂Cl₂ (-78°C) removes methyl groups, generating primary amine (confirmed by HRMS) .

-

Selectivity: Only N-demethylation occurs; the sulfonamide remains intact .

Coordination Chemistry

Isoxazole Ring Transformations

The 3,5-dimethylisoxazole group shows limited reactivity due to steric protection but undergoes:

Ether Linkage Stability

The central ether bond (piperidin-3-yl-oxy) demonstrates:

-

Acid resistance : Stable in 1M HCl (24h, rt)

Cross-Coupling Reactions

The pyrazine ring enables modern catalytic transformations:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Aryl boronic acids | 55–78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides | 62% |

Key finding : Coupling occurs preferentially at the pyrazine C5 position (DFT calculations, ΔΔG‡ = 8.3 kcal/mol) .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Sulfonyl chloride eq | 1.2 eq | +20% | |

| Catalyst | DMAP (0.1 eq) | +15% | |

| Solvent | Dry DCM | +10% |

Q. Table 2. NMR Spectral Assignments

| Proton/Carbon | δ (ppm) | Assignment | Reference |

|---|---|---|---|

| 1H (CH3) | 2.30 | 3,5-Dimethylisoxazole | |

| 13C (S=O) | 160.5 | Sulfonyl group | |

| 1H (N-CH3) | 3.05 | N,N-Dimethylpyrazinamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.